BenchChemオンラインストアへようこそ!

Mizolastine

5-lipoxygenase inhibition anti-inflammatory arachidonic acid edema model

Choose Mizolastine for protocols where standard H1 antagonists fall short. It combines potent H1 blockade (Ki=1nM) with validated 5-lipoxygenase inhibition—suppressing LTB4, LTC4/D4, and TNF-α release—a dual mechanism loratadine, cetirizine, and fexofenadine lack. Cleared via glucuronidation/sulphation, not CYP450, it produces no active metabolites, eliminating interaction confounders. Comprehensive receptor profiling (>11 targets) supports off-target screening. MILOR trial data confirm superior pruritus reduction vs loratadine in CIU.

Molecular Formula C24H25FN6O
Molecular Weight 432.5 g/mol
CAS No. 108612-45-9
Cat. No. B1677215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMizolastine
CAS108612-45-9
SynonymsMistalin
Mistamine
mizolastine
Mizolen
Mizollen
SL 85.0324
SL-85.0324
Zolim
Zolistan
Molecular FormulaC24H25FN6O
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5
InChIInChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)
InChIKeyPVLJETXTTWAYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mizolastine (CAS 108612-45-9) — Second-Generation H1 Antagonist with Dual Anti-Allergic & Anti-Inflammatory Activity for Preclinical and Clinical Research Procurement


Mizolastine (CAS 108612-45-9; SL 85.0324; MKC-431) is a benzimidazole-derived, second-generation histamine H1 receptor antagonist approved in Europe for allergic rhinitis and chronic urticaria [1]. It exhibits high-affinity H1 binding (Ki = 0.001 µM; IC50 = 47 nM in guinea pig cerebellar membranes) with a distinctive dual pharmacological profile combining peripheral H1 antagonism and 5-lipoxygenase (5-LO) pathway inhibition, a property not shared by other widely used second-generation antihistamines at therapeutic concentrations [1]. Mizolastine undergoes primary metabolism via hepatic glucuronidation and sulphation rather than cytochrome P450-dependent oxidation, produces no pharmacologically active metabolites, and demonstrates an absolute oral bioavailability of approximately 65% with a terminal elimination half-life of ~13 hours [2].

Why Mizolastine Cannot Be Interchanged with Other Second-Generation Antihistamines: Evidence-Based Differentiation for Procurement Decisions


Second-generation H1 antihistamines are frequently treated as a therapeutically interchangeable class in formulary decisions; however, mizolastine possesses pharmacodynamic and pharmacokinetic features that preclude simple substitution. Unlike cetirizine, loratadine, or fexofenadine—which act solely through H1 receptor blockade—mizolastine additionally inhibits 5-lipoxygenase activity, thereby suppressing leukotriene (LTB4, LTC4/D4) and TNF-α release from inflammatory cells [1]. Its primary metabolic clearance via glucuronidation, rather than CYP450-mediated oxidation, yields no active circulating metabolites and creates a drug–drug interaction profile distinct from loratadine (which relies on CYP3A4/CYP2D6 for conversion to its active metabolite desloratadine) [2]. These differentiating features carry direct consequences for experimental design, clinical protocol selection, and procurement specification where mechanism-specific readouts or metabolic pathway considerations are critical.

Mizolastine Quantitative Differentiation Evidence: Head-to-Head and Cross-Comparator Data for Scientific Selection


5-Lipoxygenase Pathway Inhibition In Vivo — Mizolastine Suppresses Arachidonic Acid-Induced Edema Whereas Loratadine and Cetirizine Do Not

In a direct in vivo comparison, oral mizolastine significantly inhibited arachidonic acid (AA)-induced rat hind-paw edema, a response mediated through the 5-lipoxygenase pathway, whereas equivalent oral dosing of loratadine and cetirizine produced no significant inhibition [1]. The anti-edema effect of mizolastine was not significantly different from that of zileuton, a selective 5-LO inhibitor used as a positive control [1]. In an independent in vitro study using dispersed human nasal polyp cells stimulated with anti-IgE, mizolastine (0.1–10 µM) produced concentration-dependent inhibition of LTB4 release (significant at all concentrations tested), LTC4/D4 release (significant at 10 µM), and TNF-α release (significant at all concentrations), with no effect on PGD2 release, confirming pathway selectivity for 5-LO over cyclooxygenase [2].

5-lipoxygenase inhibition anti-inflammatory arachidonic acid edema model

Superior Histamine-Induced Wheal and Flare Suppression Versus Loratadine — Quantitative Pharmacodynamic Potency Comparison

Two independent randomized, double-blind, crossover studies consistently demonstrate that mizolastine 10 mg produces quantitatively and statistically superior suppression of histamine-induced wheal and flare responses compared with loratadine 10 mg. In the Reddy et al. (2016) three-way crossover study, mizolastine achieved mean maximum wheal inhibition of 98.1 ± 1.8% at 4 hours post-dose versus loratadine's maximum wheal inhibition of 56.2 ± 31.6% at 8 hours — a 1.75-fold greater peak inhibition occurring 4 hours earlier [1]. In the Rosenzweig et al. (1995) five-way crossover study (n = 24), mizolastine was significantly more active than loratadine on wheal inhibition (P < 0.01, from 3 to 6 hours post-dose) and flare inhibition (P < 0.05, from 3 to 8 hours post-dose), while demonstrating wheal inhibition comparable to cetirizine 10 mg [2]. In the Grant et al. (2002) six-arm crossover study, mizolastine, fexofenadine, and ebastine ranked together with nearly identical wheal inhibition effects, all superior to loratadine which was the least potent agent tested [3].

wheal and flare inhibition pharmacodynamic potency histamine skin prick test

Superior Pruritus Reduction and Fewer Urticaria Episodes Versus Loratadine in Chronic Idiopathic Urticaria — MILOR Randomized Controlled Trial

The MILOR (MIzolastine versus LORatadine) study, a multicenter, double-blind, parallel-group, placebo-controlled trial in 247 patients with chronic idiopathic urticaria (CIU), provides direct quantitative clinical efficacy comparisons. After 2 weeks of treatment, mizolastine 10 mg daily reduced pruritus severity (patient-assessed visual analogue scale [VAS]) by −36.7 mm from baseline versus −29.8 mm for loratadine 10 mg daily and −16.3 mm for placebo; the improvement was statistically significant only for mizolastine (P = 0.0001 vs placebo) at the 2-week primary endpoint, whereas the loratadine group difference versus placebo at this timepoint was P = 0.0071 [1]. Weekly urticaria episode counts decreased to 7.9 episodes with mizolastine (P = 0.0061 vs placebo), 8.3 episodes with loratadine (P = 0.0221 vs placebo), and 13.3 episodes with placebo [1]. Angioedema improvement was clinically significant with mizolastine. The URTILOR confirmatory study in 61 severe CIU patients further demonstrated mizolastine's superiority in histamine prick tests and a faster onset of action compared with loratadine, with no development of tolerance over 28 days [2].

chronic idiopathic urticaria pruritus VAS clinical efficacy MILOR study

Comprehensive Receptor Selectivity Profile — >100,000-Fold H1 Selectivity Over H2/H3 and >1,000-Fold Over 12 Additional Receptor Subtypes

Mizolastine undergoes extensive radioligand binding profiling across a broad panel of receptor targets, demonstrating a selectivity window that is more comprehensively characterized than for many comparator antihistamines. At the human H1 receptor, mizolastine exhibits a Ki of 0.001 µM (1 nM) [1]. Against histamine H2 and H3 receptors, it displays Kis of >100 µM, yielding >100,000-fold selectivity for H1 over these histamine receptor subtypes [1]. Furthermore, mizolastine shows Kis of >1 µM (>1,000-fold selectivity) across serotonin receptor subtypes 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, and 5-HT3, dopamine D1 and D2, α1- and α2-adrenergic, adenosine, and muscarinic cholinergic receptors in radioligand binding assays [1]. The IUPHAR/BPS Guide to Pharmacology independently confirms that mizolastine does not bind the muscarinic cholinergic M1 receptor [2]. For comparison, cetirizine exhibits a Ki of 6 nM at human H1 receptors and 25,000–100,000-fold selectivity over muscarinic M1–M5 receptors [3]; loratadine has a reported Ki of 35 nM at H1 [4]; and desloratadine displays the highest H1 affinity among the class at Ki = 0.9 nM [5]. No comparator has been profiled across all 12+ receptor subtypes simultaneously with quantitative Ki values as has been done for mizolastine.

receptor selectivity off-target profiling radioligand binding H1 antagonist specificity

Distinct Metabolic Pathway — Primary Glucuronidation Without Active Metabolites Versus CYP450-Dependent Activation Required for Loratadine

Mizolastine is extensively metabolized by hepatic glucuronidation and sulphation as its principal clearance route, with CYP3A4 contributing only to a minor hydroxylation pathway [1]. Critically, none of the identified metabolites of mizolastine possess pharmacological activity — the parent compound is the sole active species [1]. This stands in direct contrast to loratadine, which is a prodrug requiring CYP3A4- and CYP2D6-mediated metabolism to form desloratadine, its pharmacologically active metabolite (desloratadine Ki = 0.9 nM at H1) [2]. The pharmacokinetic consequences include: mizolastine's absolute bioavailability of ~65% with tmax of ~1.5 h and terminal t½β of ~13 h (providing 24-hour duration from once-daily dosing) [3]; minimal susceptibility to CYP450 genetic polymorphisms; and a drug–drug interaction profile characterized by altered exposure when co-administered with erythromycin or ketoconazole (increased mizolastine AUC), rather than by competition for CYP-mediated activation pathways [3]. Loratadine, conversely, shows inter-individual pharmacokinetic variability driven by CYP2D6 and CYP3A4 polymorphisms, with its active metabolite desloratadine exhibiting a distinct 27-hour terminal half-life [4].

drug metabolism glucuronidation CYP450 pharmacokinetic differentiation active metabolite

Sustained 12-Month Efficacy Without Tachyphylaxis in Chronic Urticaria — URTOL Long-Term Study

The URTOL open-label, multicenter study assessed the long-term efficacy and safety of mizolastine (10 or 15 mg daily) over 12 consecutive months in 211 patients with chronic urticaria (CU), with 127 patients completing the full treatment period [1]. Mizolastine reduced overall discomfort from the second week of therapy, and the improvement was sustained throughout the entire 12-month period with no evidence of loss of drug sensitivity (no tachyphylaxis) [1]. The clinician-assessed proportion of patients with more than 10 wheals decreased from 42% at baseline to 28% after 2 months and remained improved throughout the trial [1]. Itch intensity and angioedema were similarly improved and sustained. Investigators estimated that 70% of patients derived clinical benefit [1]. No drug-related serious adverse events occurred, and QTc intervals showed no modification during prolonged administration [1]. While this study lacks an active comparator arm over the 12-month period (placing it as supporting evidence), no comparable published long-term dataset with sustained quantitative symptom tracking exists for loratadine, cetirizine, or fexofenadine in chronic urticaria at this duration.

long-term efficacy tachyphylaxis chronic urticaria sustained response URTOL study

Mizolastine Optimal Application Scenarios — Evidence-Driven Research and Procurement Use Cases


Chronic Idiopathic Urticaria Research Requiring Dual H1 Antagonism and 5-Lipoxygenase Pathway Suppression

In chronic idiopathic urticaria (CIU) models and clinical protocols, mizolastine is uniquely positioned as the only second-generation antihistamine combining potent H1 receptor blockade (Ki = 1 nM) with validated in vivo 5-lipoxygenase pathway inhibition. The MILOR trial demonstrated that mizolastine 10 mg/day reduced pruritus VAS by −36.7 mm from baseline, outperforming loratadine's −29.8 mm reduction at the same dose, while also reducing weekly urticaria episodes to 7.9 versus 8.3 for loratadine [1]. The complementary 5-LO-mediated suppression of leukotriene and TNF-α release — which loratadine and cetirizine do not achieve at therapeutic concentrations [2] — provides a mechanistic basis for selecting mizolastine in CIU studies where both histamine-dependent and leukotriene-dependent inflammatory pathways are relevant therapeutic targets.

Allergic Rhinitis Models with Nasal Blockade Endpoints Where Dual Pathway Inhibition Is Mechanistically Relevant

Mizolastine's 5-lipoxygenase inhibitory activity, demonstrated through concentration-dependent reduction of LTB4, LTC4/D4, TNF-α, and GM-CSF release from dispersed human nasal polyp cells [3], supports its application in allergic rhinitis research protocols that assess nasal blockade outcomes. Unlike cetirizine, loratadine, or fexofenadine — which lack intrinsic 5-LO inhibitory activity — mizolastine addresses both histamine-mediated early-phase responses and leukotriene-mediated late-phase nasal congestion. The RIPERAN study confirmed mizolastine's effect on nasal blockade in perennial allergic rhinoconjunctivitis [4], making it the rational selection for protocols requiring a single-agent intervention against both early and late allergic responses.

Drug–Drug Interaction and Polypharmacy Studies Leveraging a Non-CYP450-Dependent Metabolic Profile

For pharmacokinetic interaction studies or experimental protocols involving co-administered CYP450 substrates, inhibitors, or inducers, mizolastine offers a distinct advantage: its primary clearance occurs via glucuronidation and sulphation rather than CYP450-mediated oxidation, and it produces no pharmacologically active metabolites [5]. This contrasts with loratadine, which requires CYP3A4/CYP2D6 for bioactivation to desloratadine, introducing genetic polymorphism-driven pharmacokinetic variability and potential interaction liability. Mizolastine's metabolic profile makes it the preferred H1 antagonist tool compound for in vivo protocols where minimization of CYP450-dependent interactions or active metabolite confounders is essential for experimental validity [5].

Receptor Selectivity Profiling and Off-Target Screening Using a Comprehensively Characterized H1 Antagonist

Mizolastine is profiled across a broader quantitative receptor selectivity panel than most comparator antihistamines, with published Ki values for H1 (1 nM), H2 (>100 µM), H3 (>100 µM), serotonin 5-HT1A–5-HT3 (all >1 µM), dopamine D1/D2 (>1 µM), α1-/α2-adrenergic (>1 µM), adenosine (>1 µM), and muscarinic receptors (>1 µM) [6]. This comprehensive dataset, combined with IUPHAR/BPS confirmation of absent muscarinic M1 binding [7], supports mizolastine's use as a well-characterized reference standard in receptor selectivity screening panels, off-target liability assessments, and cheminformatics modeling where complete receptor interaction profiles are required for accurate in silico predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mizolastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.